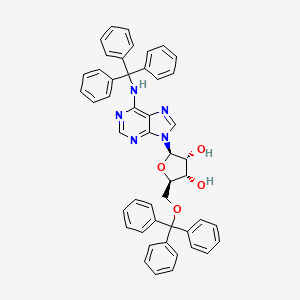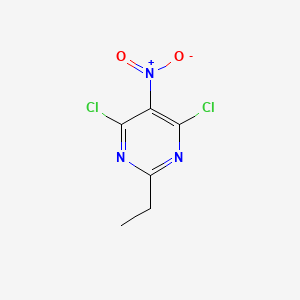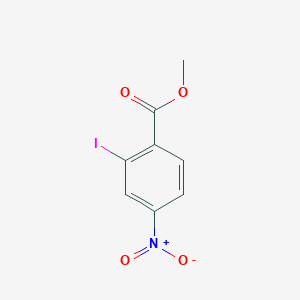
2-异丙基-6-甲基苯酚
描述
2-Isopropyl-6-methylphenol, also known as Thymol, is a colorless crystalline monoterpene phenol . It is one of the most important dietary constituents in thyme species . It has a pleasant aromatic odor and strong antiseptic properties .
Synthesis Analysis
Thymol analogues such as 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO) and 4-Pyrrolidinomethyl-2-isopropyl-5-methylphenol (THPY) were synthesized by the reaction between thymol and formaldehyde with morpholine or pyrrolidine .Molecular Structure Analysis
The molecular formula of 2-Isopropyl-6-methylphenol is C10H14O . The average mass is 150.218 Da and the monoisotopic mass is 150.104462 Da .Chemical Reactions Analysis
Thymol has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) in the Bel-7402 cell line as analyzed by human 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and acridine orange (AO)/ethidium bromide (EB) florescent staining .Physical And Chemical Properties Analysis
2-Isopropyl-6-methylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 225.5±0.0 °C at 760 mmHg, and a flash point of 95.6±7.2 °C . It has a molar refractivity of 47.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 154.2±3.0 cm3 .科学研究应用
Antioxidant Activity
Thymol has been found to possess strong antioxidant properties . It has been used in the synthesis of new benzamide derivatives, which have shown promising antioxidant activities . These derivatives were synthesized using a green synthetic approach and were characterized by various spectroscopic techniques .
Anti-inflammatory Properties
Thymol has been shown to have anti-inflammatory effects . It has been used in traditional medicine for centuries for its various pharmacological properties, including its anti-inflammatory properties .
Antibacterial Activity
Thymol and its derivatives have demonstrated significant antibacterial effects . For instance, modified thymol derivatives have exhibited good antibacterial activity against Streptococcus aureus 6538 and Escherichia coli 11229 .
Antifungal Properties
In addition to its antibacterial properties, Thymol also has antifungal effects . This makes it a valuable compound in the development of new antifungal agents .
Antitumor and Anticancer Activities
Thymol derivatives have been found to exhibit antitumor and anticancer activities . This opens up new possibilities for the use of Thymol in cancer research .
Analgesic and Antispasmodic Properties
Thymol has been used in traditional medicine for its analgesic and antispasmodic properties . This makes it a potential candidate for the development of new analgesic and antispasmodic drugs .
Antiseptic Properties
Thymol is widely used in medicine for its antimicrobial, antiseptic, disinfectant, and wound healing properties . This makes it a valuable compound in the field of medicine .
Synthesis of Thymol Derivatives
Thymol has been used in the synthesis of various derivatives, such as 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO) and 4-Pyrrolidinomethyl-2-isopropyl-5-methylphenol (THPY), which have been synthesized by the reaction between thymol and formaldehyde with morpholine or pyrrolidine . These derivatives have shown promising therapeutic potential and pharmacological properties .
作用机制
Target of Action
2-Isopropyl-6-methylphenol, also known as Thymol, is a natural monoterpenoid phenol derivative found in thyme species . It has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Its primary targets are a wide range of bacteria, yeast, mold, and some viral species .
Mode of Action
Thymol interacts with its targets by inhibiting the recruitment of cytokines and chemokines, scavenging free radicals, enhancing endogenous enzymatic and non-enzymatic antioxidants, and chelating metal ions . It also increases the levels of high-density lipoprotein cholesterol and decreases the levels of low-density lipoprotein cholesterol in the circulation, contributing to its antihyperlipidemic effects . Additionally, it helps in maintaining ionic homeostasis, which aids in membrane stabilization .
Biochemical Pathways
Thymol affects various biochemical pathways. It induces apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity, and also displays different antiproliferative effects and inhibition of signaling pathways (MAPKs and PI3K/AKT/mTOR) .
Pharmacokinetics
Thymol undergoes glucuronidation by uridine 5′-diphospho-glucuronosyltransferase (UGT) following secretion into the proximal tubule . This process is part of the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of Thymol’s action include antioxidant activity, anti-inflammatory effects, and lipid regulation . It has been shown to suppress oxidation and prevent degradation of co-existing materials . It also exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .
Action Environment
Thymol is highly stable and retains its properties over an extended period of time . It absorbs ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm), which shows its antioxidant action . Environmental factors such as pH can influence Thymol’s solubility, as it is only slightly soluble in water at neutral pH, but extremely soluble in alcohols and other organic solvents .
未来方向
属性
IUPAC Name |
2-methyl-6-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFETUQFRWIVAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186027 | |
| Record name | Phenol, 2-isopropyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-methylphenol | |
CAS RN |
3228-04-4 | |
| Record name | 2-Methyl-6-isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-isopropyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-isopropyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



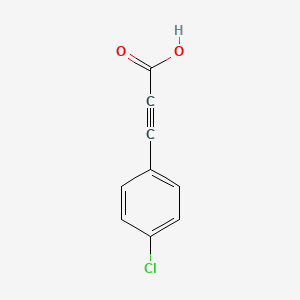

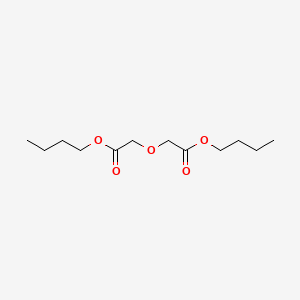





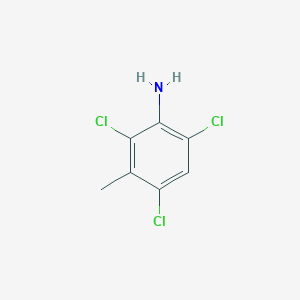
![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)
